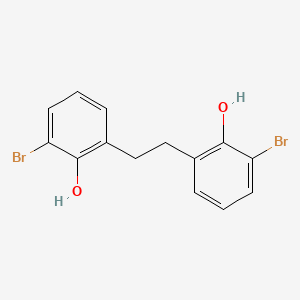![molecular formula C8H12Cl2O2 B12596519 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- CAS No. 651035-93-7](/img/structure/B12596519.png)
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dioxabicyclo[510]octane, 8,8-dichloro-4-ethyl- is a chemical compound with the molecular formula C8H12O2Cl2 It is characterized by its unique bicyclic structure, which includes two oxygen atoms and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at a low to moderate range to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of ethers or other substituted derivatives.
Scientific Research Applications
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- involves its interaction with molecular targets and pathways within a system. The compound’s bicyclic structure and functional groups allow it to participate in various chemical reactions, which can influence biological processes. For example, it may act as an inhibitor or activator of specific enzymes, or it may interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but with different substituents.
8,8-Dibromobicyclo[5.1.0]octane: Another bicyclic compound with bromine atoms instead of chlorine.
Uniqueness
3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- is unique due to its specific combination of functional groups and its potential reactivity. The presence of both chlorine and oxygen atoms in the bicyclic structure provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
651035-93-7 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
8,8-dichloro-4-ethyl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-7-11-3-5-6(4-12-7)8(5,9)10/h5-7H,2-4H2,1H3 |
InChI Key |
JLLGDVMOCWJHID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCC2C(C2(Cl)Cl)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)



![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
